Coupling Yield in Ni-NHC-Catalyzed Suzuki–Miyaura Reaction with Hexafluorobenzene: p-Tolyl-Bpin vs. p-Tolyl-B(OH)₂, p-Tolyl-Beg, p-Tolyl-Bneop, and p-Tolyl-Bcat
In a direct head-to-head comparison under identical Ni-NHC-catalyzed conditions, p-tolyl-Bpin delivers a GC yield of 8% with C₆F₆, higher than p-tolyl-Bcat (6%) and comparable to p-tolylboronic acid (10%), but substantially lower than p-tolyl-Bneop (84%) and p-tolyl-Beg (95%). With CF₃-C₆F₅, p-tolyl-Bpin yields 47%, outperforming p-tolyl-Bcat (10%) but falling below p-tolylboronic acid (97%), p-tolyl-Bneop (96%), and p-tolyl-Beg (100%) [1]. This dataset defines the relative reactivity rank: Beg ≈ Bneop ≫ boronic acid ≈ Bpin > Bcat for perfluorinated arene substrates.
| Evidence Dimension | GC yield of cross-coupled product |
|---|---|
| Target Compound Data | C₆F₆: 8%; CF₃-C₆F₅: 47% |
| Comparator Or Baseline | p-Tolyl-Beg (C₆F₆: 95%; CF₃-C₆F₅: 100%); p-Tolyl-Bneop (C₆F₆: 84%; CF₃-C₆F₅: 96%); p-Tolylboronic acid (C₆F₆: 10%; CF₃-C₆F₅: 97%); p-Tolyl-Bcat (C₆F₆: 6%; CF₃-C₆F₅: 10%) |
| Quantified Difference | p-Tolyl-Bpin yield is 87 percentage points lower than p-tolyl-Beg with C₆F₆; 50 percentage points lower than p-tolylboronic acid with CF₃-C₆F₅; 37 percentage points higher than p-tolyl-Bcat with CF₃-C₆F₅. |
| Conditions | [Ni₂(iPr₂Im)₄(µ-COD)] (5 mol % Ni), boronate ester/acid (0.2 mmol), polyfluorinated arene (C₆F₆ 0.4 mmol; CF₃-C₆F₅ 0.2 mmol), CsF (0.2 mmol), toluene (2 mL), 100 °C, 18 h; GC yields vs. internal standard. |
Why This Matters
This head-to-head dataset enables rational selection: if maximum reactivity is required, neopentyl or ethylene glycol esters are superior; if moderate reactivity paired with superior physical handling and shelf stability is prioritized, the pinacol ester is the appropriate procurement choice.
- [1] Zhou J, Berthel JHJ, Kuntze-Fechner MW, Friedrich A, Marder TB, Radius U. NHC Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Aryl Boronate Esters with Perfluorobenzenes. J. Org. Chem. 2016, 81, 5789–5794. Table 2. View Source
